4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, such as hydroxyl, methoxy, and indole groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the indole moiety: Starting with a suitable precursor, such as 5-methoxyindole, the indole ring is constructed through cyclization reactions.
Attachment of the ethyl chain: The indole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl chain.
Formation of the pyrrol-2-one ring: The intermediate is subjected to cyclization reactions to form the pyrrol-2-one ring.
Introduction of the acetyl and hydroxy groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C24H24N2O6 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H24N2O6/c1-13(27)21-22(14-4-7-19(28)20(10-14)32-3)26(24(30)23(21)29)9-8-15-12-25-18-6-5-16(31-2)11-17(15)18/h4-7,10-12,22,25,28-29H,8-9H2,1-3H3 |
InChI Key |
WPKYJECWTQLBJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)O)OC)CCC3=CNC4=C3C=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.